3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of Fluorobenzoyl and Fluorobenzyl Groups:
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives interact with various molecular targets, such as enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is unique due to the specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-18-10-11-22-19(12-18)24(29)20(23(28)15-6-8-17(25)9-7-15)14-27(22)13-16-4-2-3-5-21(16)26/h2-12,14H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFVFUHYRKPHRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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